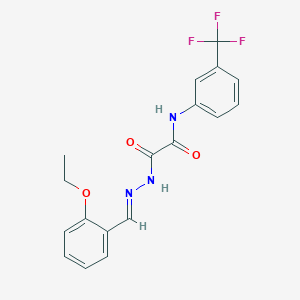
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide, also known as BBA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BBA belongs to the sulfonamide class of compounds and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. This compound also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. By targeting these enzymes and pathways, this compound can modulate various cellular processes and lead to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, modulation of gene expression, and alteration of cellular signaling pathways. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide has several advantages for use in laboratory experiments, including its high potency and selectivity, as well as its ability to modulate specific cellular processes. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of interest is the study of this compound in combination with other drugs or therapies, to determine its potential synergistic effects. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-chlorobenzene sulfonamide with 4-bromobenzyl chloride, followed by the reaction of the resulting intermediate with 2-methoxyethylamine and acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety. In neuroscience, this compound has been studied for its potential role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2O4S/c1-26-11-10-21-18(23)13-22(12-14-2-4-15(19)5-3-14)27(24,25)17-8-6-16(20)7-9-17/h2-9H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETAMHTXTZKTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)




![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)








